molecular formula C6N6O4 B11044126 4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene

4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene

Cat. No.: B11044126
M. Wt: 220.10 g/mol
InChI Key: MTCMBIZCGGETCW-UHFFFAOYSA-N
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Description

4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene: (phew, that’s a mouthful!) is an organic molecule with a captivating structure. Let’s break it down:

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, one approach involves reacting a diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivative with a strong acid and a nitrate source. The exothermic reaction occurs at temperatures above ambient conditions .

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited research on this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are plausible.

    Substitution: Substituent groups can be introduced.

    Other Reactions: Further exploration is needed to uncover additional reactions.

Common Reagents and Conditions:: Specific reagents and conditions are not well-documented. Researchers would need to investigate suitable catalysts and reaction parameters.

Major Products:: The major products formed during reactions with this compound depend on the specific reaction type and conditions.

Scientific Research Applications

Chemistry::

    Supramolecular Chemistry: Due to its layered structure, this compound could find applications in supramolecular assemblies.

    Catalysis: Investigate its potential as a catalyst or ligand.

Biology and Medicine::

    Biological Imaging: Explore its use as a fluorescent probe.

    Drug Design: Investigate its pharmacological properties.

Industry::

    Materials Science: Assess its role in designing functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an open question. Researchers should explore its interactions with biological targets and signaling pathways.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

Properties

Molecular Formula

C6N6O4

Molecular Weight

220.10 g/mol

IUPAC Name

4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene

InChI

InChI=1S/C6N6O4/c7-1-2(8-14-7)4-6(12-16-10-4)13-5-3(1)9-15-11-5

InChI Key

MTCMBIZCGGETCW-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1C3=NON=C3OC4=NON=C24

Origin of Product

United States

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